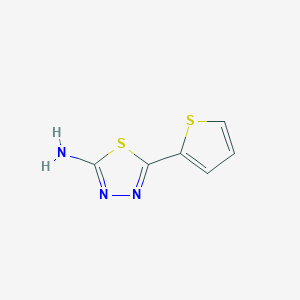

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-thiophen-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADKTCVAPDOGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349391 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4683-00-5 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 2 Thienyl 1,3,4 Thiadiazole and Its Derivatives

Classical Approaches to 1,3,4-Thiadiazole (B1197879) Synthesis

The formation of the 1,3,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several classical methods being widely employed. These approaches typically involve the construction of the heterocyclic ring from open-chain precursors.

Cyclization Reactions of Open-Chain Precursors

A common strategy for synthesizing 1,3,4-thiadiazoles involves the cyclization of appropriately substituted open-chain precursors. One such method is the dehydration of monothiodiacylhydrazines. These intermediates can be cyclized using dehydrating agents like sulfuric acid, polyphosphoric acid (PPA), or methanesulfonic acid to yield the corresponding 1,3,4-thiadiazole derivatives.

Reactions Involving Thiosemicarbazide and Carbon Disulfide

The reaction between thiosemicarbazide and carbon disulfide is a foundational method for the synthesis of certain 1,3,4-thiadiazole derivatives. This reaction, typically carried out in the presence of a base such as potassium hydroxide or sodium carbonate in a solvent like absolute ethanol, leads to the formation of 5-amino-1,3,4-thiadiazole-2-thiol. nih.govchemmethod.com The initial step involves the formation of a dithiocarbazate salt, which then undergoes cyclization upon heating to afford the thiadiazole ring. connectjournals.com

| Reactants | Reagents/Conditions | Product | Reference |

| Thiosemicarbazide, Carbon Disulfide | KOH, Absolute Ethanol | 5-Amino-1,3,4-thiadiazole-2-thiol | nih.gov |

| Thiosemicarbazide, Carbon Disulfide | Anhydrous Sodium Carbonate, Absolute Ethanol | 5-Amino-1,3,4-thiadiazole-2-thiol | chemmethod.com |

Synthesis from Thiosemicarbazide and Carboxylic Acids

A versatile and widely used method for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles is the reaction of thiosemicarbazide with carboxylic acids. researchgate.net This condensation and subsequent cyclodehydration reaction is typically facilitated by a dehydrating agent. A variety of dehydrating agents can be employed, with the choice often influencing reaction conditions and yields. Commonly used agents include strong acids like concentrated sulfuric acid and polyphosphoric acid, as well as phosphorus-based reagents like phosphorus oxychloride and phosphorus pentachloride. nih.govgoogle.com The reaction proceeds through an initial acylation of the thiosemicarbazide by the carboxylic acid to form an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.gov The use of solid-phase synthesis by grinding the reactants (thiosemicarbazide, carboxylic acid, and phosphorus pentachloride) at room temperature has also been reported to produce high yields. google.com

| Carboxylic Acid | Dehydrating Agent | Reaction Conditions | Yield | Reference |

| Aromatic Carboxylic Acids | POCl₃ | - | - | nih.gov |

| Various Carboxylic Acids | PPA | Heating | Good | google.com |

| Aromatic Acids | P₂O₅ | - | Good | google.com |

| Various Carboxylic Acids | PCl₅ | Grinding, Room Temp | up to 91% | google.com |

| Benzoic Acid | PPE | One-pot | - | nih.gov |

Specific Synthetic Routes to 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole Analogs

Building upon the classical methods, specific strategies have been tailored for the synthesis of 2-amino-1,3,4-thiadiazoles bearing a 2-thienyl substituent at the 5-position.

Methods Involving 2-Thienyl Moieties

The direct synthesis of this compound is readily achieved by applying the classical method of reacting thiosemicarbazide with a carboxylic acid containing the desired heterocyclic moiety. In this case, thiophene-2-carboxylic acid is reacted with thiosemicarbazide in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to yield the target compound. researchgate.net

Alternatively, thiophene-2-carboxaldehyde can serve as the starting material. Condensation of thiophene-2-carboxaldehyde with thiosemicarbazide yields the corresponding thiophene-2-carboxaldehyde thiosemicarbazone. google.com This intermediate can then be oxidatively cyclized to form the this compound. Various oxidizing agents can be employed for this cyclization step.

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| Thiophene-2-carboxylic acid | Thiosemicarbazide, POCl₃ | This compound | researchgate.net |

| Thiophene-2-carboxaldehyde | Thiosemicarbazide | Thiophene-2-carboxaldehyde thiosemicarbazone | google.com |

One-Pot Synthesis Strategies

To improve efficiency and simplify reaction procedures, one-pot synthetic methods have been developed for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. These strategies often involve the in-situ formation of intermediates, avoiding the need for their isolation and purification. For instance, a one-pot reaction involving an aromatic aldehyde, thioglycolic acid, and thiosemicarbazide in the presence of sulfuric acid has been utilized to synthesize fused thiazolo[4,3-b]-1,3,4-thiadiazole systems. researchgate.net

More direct one-pot syntheses of 2-amino-5-aryl-1,3,4-thiadiazoles have been achieved by reacting an aromatic acid and thiosemicarbazide with a catalyst like phosphorus oxychloride in a single step. researchgate.net Furthermore, visible light-mediated protocols have been developed for the synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazides using a photoredox catalyst, offering a metal-free and milder reaction condition. Another innovative one-pot approach utilizes the reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE), which proceeds through three steps to form the final 2-amino-1,3,4-thiadiazole. researchgate.netnih.gov

| Reactants | Catalyst/Reagent | Product Type | Reference |

| Aromatic aldehyde, Thioglycolic acid, Thiosemicarbazide | H₂SO₄ | 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles | researchgate.net |

| Aromatic acid, Thiosemicarbazide | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazoles | researchgate.net |

| Aldehydes, Thiosemicarbazides | Photoredox catalyst, Visible light | 2-Amino-1,3,4-thiadiazoles | |

| Carboxylic acid, Thiosemicarbazide | Polyphosphate ester (PPE) | 2-Amino-1,3,4-thiadiazoles | researchgate.netnih.gov |

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques for the efficient and environmentally benign synthesis of this compound. These methods often provide significant advantages over traditional synthetic routes in terms of reaction time, yield, and sustainability.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of 1,3,4-thiadiazole derivatives, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer side products.

For instance, the synthesis of 1,3,4-thiadiazole Schiff base derivatives has been efficiently achieved under microwave irradiation, with reactions completing in minutes as opposed to hours under conventional heating. This rapid, efficient, and solvent-free approach highlights the advantages of microwave assistance in the synthesis of these heterocyclic systems. Research has demonstrated that microwave irradiation can lead to a significant increase in product yield, with some studies reporting yields of 85-90% compared to 75-80% with ultrasonic irradiation.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiadiazole Derivatives

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 8-10 hours | Moderate |

| Microwave Irradiation | 5-15 minutes | High |

In line with the principles of green chemistry, several eco-friendly methods for the synthesis of this compound and its analogs have been developed. These approaches aim to minimize the use and generation of hazardous substances.

One notable green approach is the use of solid-phase grinding. This solvent-free method involves the grinding of reactants, such as a carboxylic acid and thiosemicarbazide, with a catalyst like phosphorus pentachloride at room temperature. This technique is simple, requires minimal equipment, and results in high yields (often exceeding 91%) with easy work-up procedures. The use of a low-toxicity and inexpensive catalyst further enhances the green credentials of this method. researchgate.net

Another green strategy involves the use of iodine as a catalyst. Iodine-mediated synthesis is considered environmentally benign and provides a facile route to 2-amino-1,3,4-thiadiazoles. These reactions are often performed under mild conditions and are scalable, making them suitable for larger-scale production.

Oxidative cyclization of thiosemicarbazones is a common and effective method for the synthesis of 2-amino-1,3,4-thiadiazoles. This method involves the formation of the thiadiazole ring through an oxidation-induced cyclization of a pre-formed thiosemicarbazone.

A widely used oxidizing agent for this transformation is ferric chloride (FeCl₃). The reaction of an aldehyde thiosemicarbazone with an ethanolic solution of ferric chloride leads to the formation of the corresponding 2-amino-5-substituted-1,3,4-thiadiazole. jmchemsci.com This method is straightforward and applicable to a variety of substrates.

Iodine-mediated oxidative cyclization is another important technique. This transition-metal-free method involves the reaction of a thiosemicarbazone with iodine in the presence of a base, such as potassium carbonate. nih.govnih.gov This approach is efficient, scalable, and compatible with a range of functional groups on the aldehyde precursor. nih.govnih.gov The reaction proceeds under mild conditions and offers a practical route to a diverse array of 2-amino-1,3,4-thiadiazole derivatives.

Derivatization Strategies of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties. The primary sites for derivatization are the amino group at position 2 and the thienyl group at position 5.

The amino group at position 2 of the thiadiazole ring is a versatile handle for derivatization. Its nucleophilic nature allows for a variety of chemical transformations.

One of the most common modifications is the formation of Schiff bases . This is typically achieved by the condensation of the 2-amino group with various aromatic or heteroaromatic aldehydes. nih.gov The resulting imine linkage can be further modified, for example, through reduction to a secondary amine.

Acylation of the amino group is another frequently employed strategy. Reaction with acyl chlorides or anhydrides introduces an amide functionality. For instance, acylation with chloroacetyl chloride has been reported, yielding the corresponding N-acylated derivative.

Alkylation of the 2-amino group can also be achieved, although it may be more challenging to control the degree of substitution.

Table 2: Examples of Derivatization at the Amino Group

| Reagent | Functional Group Introduced | Derivative Type |

|---|---|---|

| Aromatic Aldehyde | Imine (-N=CH-Ar) | Schiff Base |

| Chloroacetyl Chloride | Amide (-NH-CO-CH₂Cl) | N-Acyl Derivative |

Modification of the thienyl group at position 5 presents a different set of synthetic challenges and opportunities. The reactivity of the thiophene (B33073) ring is influenced by the electron-withdrawing nature of the 2-amino-1,3,4-thiadiazol-5-yl substituent, which generally deactivates the ring towards electrophilic substitution.

Direct electrophilic substitution on the thienyl ring of this compound is not widely reported in the literature, suggesting that this is a less common derivatization strategy compared to modifications at the amino group. However, based on the general reactivity of thiophene, several transformations could potentially be explored under forcing conditions.

Potential, though not extensively documented, modifications could include:

Halogenation: Introduction of a halogen atom (e.g., bromine) onto the thiophene ring, likely at the 5-position of the thiophene ring, using a suitable halogenating agent.

Nitration: Introduction of a nitro group, which would be expected to add to the 4- or 5-position of the thiophene ring, though this would require harsh conditions that might be incompatible with the thiadiazole ring.

Acylation: Friedel-Crafts acylation to introduce an acyl group onto the thiophene ring, which would also likely require forcing conditions.

It is important to note that the synthesis of derivatives with modified thienyl groups is more commonly achieved by starting with a pre-functionalized thiophene carboxylic acid or its derivative, which is then used to construct the thiadiazole ring.

Formation of Fused Heterocyclic Systems (e.g., Thiazolo[3,2-b]osi.lvjocpr.comorganic-chemistry.orgthiadiazoles)

The synthesis of fused heterocyclic systems from this compound represents a significant strategy for the development of novel compounds with diverse chemical properties. The inherent reactivity of the 2-amino-1,3,4-thiadiazole core, which contains multiple nucleophilic centers, allows for its use as a versatile building block in cyclocondensation reactions with various bifunctional electrophiles. These reactions lead to the formation of bicyclic systems where the thiadiazole ring is annulated with another heterocyclic ring.

A prominent and widely utilized method for constructing such fused systems is the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with α-haloketones. This reaction, analogous to the Hantzsch thiazole synthesis, yields substituted thiazolo[3,2-b] osi.lvjocpr.comorganic-chemistry.orgthiadiazole derivatives. The reaction proceeds via a two-step sequence initiated by the nucleophilic attack of the exocyclic amino group of the thiadiazole on the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization where a ring nitrogen atom attacks the carbonyl carbon, and subsequent dehydration affords the final fused aromatic system.

For instance, reacting this compound with various substituted phenacyl bromides in a suitable solvent like ethanol under reflux conditions leads to the formation of 2-aryl-5-(thien-2-yl)thiazolo[3,2-b] osi.lvjocpr.comorganic-chemistry.orgthiadiazoles. The general scheme for this synthesis involves the initial formation of an intermediate, N-(2-aryl-2-oxoethyl)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine, which then undergoes acid-catalyzed cyclodehydration to yield the target fused heterocyclic compound.

The versatility of this method allows for the introduction of a wide range of substituents onto the newly formed thiazole ring by simply varying the structure of the α-haloketone reactant. This provides a straightforward pathway to a library of novel fused heterocyclic compounds derived from this compound.

Besides α-haloketones, other bifunctional reagents can be employed to create different fused systems. For example, cyclocondensation reactions with β-sulfonylvinyltrifluoromethyldiols have been shown to produce CF3-containing 6,7-dihydro-5H- osi.lvjocpr.comorganic-chemistry.orgthiadiazolo[3,2-a]pyrimidin-7-ols. osi.lv This highlights the adaptability of the 2-amino-1,3,4-thiadiazole scaffold in constructing a variety of condensed bicyclic systems. researchgate.net

Detailed Research Findings

The synthesis of imidazo[2,1-b]-1,3,4-thiadiazoles, a class of fused heterocycles analogous to thiazolo[3,2-b] osi.lvjocpr.comorganic-chemistry.orgthiadiazoles, is readily achieved through the reaction of 2-amino-1,3,4-thiadiazoles with appropriate α-haloketones. jocpr.com This well-established synthetic route underscores the general applicability of this type of cyclocondensation reaction.

The table below illustrates the expected products from the reaction of this compound with various α-haloketones, based on this established methodology.

Table 1: Synthesis of 2-Aryl-5-(thien-2-yl)thiazolo[3,2-b] osi.lvjocpr.comorganic-chemistry.orgthiadiazole Derivatives

| Reactant 1 | α-Haloketone Reactant | Resulting Fused Product | Typical Reaction Conditions |

|---|---|---|---|

| This compound | 2-Bromo-1-phenylethanone (Phenacyl bromide) | 2-Phenyl-5-(thien-2-yl)thiazolo[3,2-b] osi.lvjocpr.comorganic-chemistry.orgthiadiazole | Ethanol, Reflux |

| This compound | 2-Bromo-1-(4-chlorophenyl)ethanone (4-Chlorophenacyl bromide) | 2-(4-Chlorophenyl)-5-(thien-2-yl)thiazolo[3,2-b] osi.lvjocpr.comorganic-chemistry.orgthiadiazole | Ethanol, Reflux |

| This compound | 2-Bromo-1-(4-bromophenyl)ethanone (4-Bromophenacyl bromide) | 2-(4-Bromophenyl)-5-(thien-2-yl)thiazolo[3,2-b] osi.lvjocpr.comorganic-chemistry.orgthiadiazole | Ethanol, Reflux |

| This compound | 2-Bromo-1-(4-nitrophenyl)ethanone (4-Nitrophenacyl bromide) | 2-(4-Nitrophenyl)-5-(thien-2-yl)thiazolo[3,2-b] osi.lvjocpr.comorganic-chemistry.orgthiadiazole | Ethanol, Reflux |

| This compound | 2-Bromo-1-(4-methoxyphenyl)ethanone (4-Methoxyphenacyl bromide) | 2-(4-Methoxyphenyl)-5-(thien-2-yl)thiazolo[3,2-b] osi.lvjocpr.comorganic-chemistry.orgthiadiazole | Ethanol, Reflux |

Biological Activities and Pharmacological Potential of 2 Amino 5 2 Thienyl 1,3,4 Thiadiazole and Its Analogs

Antimicrobial Activities

The 1,3,4-thiadiazole (B1197879) nucleus is a critical scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities. researchgate.net Among these, 2-amino-1,3,4-thiadiazole (B1665364) derivatives, particularly those incorporating a thienyl group, have been the subject of extensive research due to their potent antimicrobial properties. nih.gov The growing problem of multidrug-resistant microorganisms has spurred the development of new anti-infective agents, with these thiadiazole compounds emerging as promising candidates. researchgate.netnih.gov

Antibacterial Efficacy

Derivatives of 2-amino-5-(2-thienyl)-1,3,4-thiadiazole have demonstrated significant antibacterial action against a spectrum of both Gram-positive and Gram-negative bacteria. The structural modifications on the parent molecule, such as the introduction of different substituents, have been shown to modulate the antibacterial potency. For instance, the presence of halogenated phenyl groups attached to the thiadiazole ring appears to enhance activity, particularly against Gram-positive bacteria. nih.gov

Several studies have highlighted the efficacy of 2-amino-1,3,4-thiadiazole analogs against Gram-positive bacteria. A series of N,N'-disubstituted thiourea (B124793) derivatives and their cyclized 1,2,4-triazolo[3,4–b] researchgate.netnih.govuobaghdad.edu.iqthiadiazole analogs, both originating from a 5-(2-thienyl) moiety, were found to be active against tested Gram-positive strains. nih.gov Specifically, compounds featuring 4-fluorophenyl and 2-trifluoromethylphenyl piperazine groups showed high activity against these bacteria. nih.gov Similarly, other research has shown that certain derivatives exhibit moderate to good activity against Gram-positive bacteria. uobaghdad.edu.iqrdd.edu.iq For example, 2-amino-1,3,4-thiadiazole derivatives bearing benzyloxy groups have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). raparinuni2024.org

Table 1: Antibacterial Activity of Selected 2-Amino-1,3,4-Thiadiazole Analogs against Gram-Positive Bacteria

| Compound | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 2-(p-chlorophenyl)amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | MIC: 62.5 µg/mL | nih.gov |

| 2-amino-5-(o-benzyloxy phenyl)-1,3,4-thiadiazole | MRSA | Significant inhibitory effect | raparinuni2024.org |

| 2-amino-5-(m-benzyloxy phenyl)-1,3,4-thiadiazole | MRSA | Significant inhibitory effect | raparinuni2024.org |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivative | S. aureus, B. subtilis | Good inhibitory effect (MIC: 20–28 μg/mL) | nih.gov |

The efficacy of these compounds against Gram-negative bacteria can be more variable. While some analogs show limited to moderate activity nih.govuobaghdad.edu.iqrdd.edu.iq, others have demonstrated significant potential. For instance, arylaminomethyl-1,3,4-oxadiazoline-2-thiones derived from 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione were active against both Gram-positive and Gram-negative bacteria. nih.gov A notable finding is that all synthesized 2-amino-1,3,4-thiadiazole derivatives with benzyloxy groups showed a significant inhibitory effect on Pseudomonas aeruginosa. raparinuni2024.org

Table 2: Antibacterial Activity of Selected 2-Amino-1,3,4-Thiadiazole Analogs against Gram-Negative Bacteria

| Compound | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 2-amino-5-(benzyloxy phenyl)-1,3,4-thiadiazole derivatives (ortho, meta, para) | P. aeruginosa | Significant inhibitory effect | raparinuni2024.org |

| Aromatic formazans of 2-amino-5-substituted-1,3,4-thiadiazole | Salmonella typhi, E. coli | Good activity (Inhibition zone: 15–19 mm) | nih.gov |

Helicobacter pylori is a major human pathogen, and the rise in antimicrobial resistance necessitates new treatment options. farmaciajournal.com Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a possible structural model for future anti-H. pylori agents. farmaciajournal.comfarmaciajournal.com Research into 5-(nitroaryl)-1,3,4-thiadiazoles has shown that the structure of both the nitroaryl group and the substituent at the 2-position of the thiadiazole ring greatly influence the anti-H. pylori activity. nih.gov One study found that a 2-amino-1,3,4-thiadiazole derivative was highly active against both metronidazole-sensitive and metronidazole-resistant H. pylori strains, showing larger inhibition zones than the standard drug metronidazole. farmaciajournal.com Specifically, nitroimidazoles within this class of compounds were identified as promising due to their significant anti-H. pylori activity and lower cytotoxic effects. nih.gov

Table 3: Anti-Helicobacter pylori Activity of a 2-Amino-1,3,4-Thiadiazole Derivative

| Compound | Strain | Concentration | Inhibition Zone Diameter (mm) |

|---|---|---|---|

| 2-amino-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Metronidazole-sensitive H. pylori | 8 µ g/disk | 19 |

| 2-amino-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Metronidazole-sensitive H. pylori | 16 µ g/disk | 23 |

| 2-amino-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Metronidazole-sensitive H. pylori | 32 µ g/disk | 25 |

| Metronidazole (Standard) | Metronidazole-sensitive H. pylori | 8 µ g/disk | 18 |

| 2-amino-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Metronidazole-resistant H. pylori | 8 µ g/disk | 21 |

| 2-amino-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Metronidazole-resistant H. pylori | 16 µ g/disk | 26 |

| 2-amino-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Metronidazole-resistant H. pylori | 32 µ g/disk | 33 |

Antifungal Efficacy

In addition to antibacterial properties, 2-amino-1,3,4-thiadiazole derivatives have been investigated for their antifungal potential against pathogenic fungi. researchgate.netnih.gov Studies have shown that analogs with oxygenated substituents on a phenyl ring attached to the thiadiazole moiety impart significant antifungal activity against species like Aspergillus niger and Candida albicans. nih.gov However, in a study of new 1,2,4-triazoles and 1,3,4-oxadiazoles synthesized from a 5-(2-thienyl) precursor, none of the compounds proved to be significantly active against Candida albicans. nih.gov In contrast, another study found that a 2-amino-5-substituted 1,3,4-thiadiazole derivative showed activity against C. albicans with a MIC of 8 μg/mL and against A. niger with a MIC of 64 μg/mL. nih.gov This indicates that specific structural features are crucial for determining antifungal potency.

Table 4: Antifungal Activity of Selected 2-Amino-1,3,4-Thiadiazole Analogs

| Compound Series | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger, C. albicans | Significant activity (Inhibition: 58-66%, MIC: 32-42 µg/mL) | nih.gov |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger, C. albicans | Significant activity (Inhibition: 58-66%, MIC: 32-42 µg/mL) | nih.gov |

| 2-amino-5-substituted 1,3,4-thiadiazole (Compound 2g) | C. albicans | MIC: 8 µg/mL | nih.gov |

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the search for novel antitubercular agents is ongoing. researchgate.net The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis. tandfonline.comcbijournal.com Various analogs have been synthesized and evaluated for their inhibitory activity against the M. tuberculosis H37Rv strain. tandfonline.com

In one study, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated the best inhibitory activity at 69%, while the 2-phenylamino-5-phenyl-1,3,4-thiadiazole analog showed 65% inhibition at a concentration of 6.25 μg/mL. tandfonline.comcbijournal.com Schiff bases derived from 2-amino-5-aryl-1,3,4-thiadiazole have also shown significant antitubercular activity. sphinxsai.com Another series of compounds, dichlorobenzothiophene thiadiazoles, exhibited very high activity, with 98% inhibition against the H37Rv strain. tandfonline.com These findings underscore the potential of this chemical class as a source of new antituberculosis agents. cbijournal.com

Table 5: Antitubercular Activity of Selected 2-Amino-1,3,4-Thiadiazole Analogs against M. tuberculosis H37Rv

| Compound | Concentration (µg/mL) | % Inhibition | Reference |

|---|---|---|---|

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 6.25 | 69% | tandfonline.comcbijournal.com |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 6.25 | 65% | tandfonline.comcbijournal.com |

| Dichlorobenzothiophene thiadiazole derivative | 6.25 | 98% | tandfonline.com |

| N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | 6.25 | 67% | cbijournal.com |

Antiviral Activity

Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their potential against a variety of viral pathogens, demonstrating a broad spectrum of activity. The thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a fundamental component of nucleosides, which may contribute to its ability to interfere with viral replication asianpubs.org.

Research has shown that these compounds are active against both plant and human viruses. For instance, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives displayed significant protective activity against the Tobacco Mosaic Virus (TMV) nih.gov. One compound from this series, designated E2, exhibited an EC50 value of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (EC50 = 261.4 µg/mL) nih.gov. Similarly, benzothiazole (B30560) derivatives bearing a 1,3,4-thiadiazole moiety have also shown potent activity against TMV nih.gov.

In the context of human viruses, 2-amino-1,3,4-thiadiazole analogs have shown promise, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against Human Immunodeficiency Virus (HIV). A series of 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives showed significant anti-HIV-1 activity with IC50 values in the micromolar range (7.50–20.83 μM) researchgate.net. Structure-activity relationship (SAR) studies on these compounds revealed that the electronic properties of the N-aryl group significantly influence antiviral potency; the presence of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring enhanced anti-HIV activity asianpubs.org.

Furthermore, patented 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent inhibition of Human Cytomegalovirus (HCMV) polymerase. In a large-scale screening, numerous compounds were tested, with four derivatives showing 100% inhibition and another 29 derivatives exhibiting inhibition rates between 90.1% and 99.9% at a concentration of 25 μM asianpubs.org. Activity has also been noted against other viruses, including Dengue virus, West Nile virus, and various influenza strains asianpubs.orgsrce.hr.

Antiviral Activity of 2-Amino-1,3,4-Thiadiazole Analogs

| Compound Series | Target Virus | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| 1-Phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives (e.g., E2) | Tobacco Mosaic Virus (TMV) | EC50 | 203.5 µg/mL | nih.gov |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives | Human Immunodeficiency Virus 1 (HIV-1) | IC50 | 7.50–20.83 µM | researchgate.net |

| Pyrrolyl-1,3,4-thiadiazole derivatives | West Nile Virus, Dengue Virus | Antiviral Activity | Not specified | srce.hr |

| Patented 2-amino-1,3,4-thiadiazole derivatives | Human Cytomegalovirus (HCMV) Polymerase | % Inhibition | Up to 100% at 25 µM | asianpubs.org |

| Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety | Tobacco Mosaic Virus (TMV) | Protective Activity | 79.5% | nih.gov |

Anticancer and Cytotoxic Activities

The 1,3,4-thiadiazole scaffold is a prominent feature in the design of numerous anticancer agents. Its derivatives have been extensively studied for their ability to inhibit the growth of various cancer cell lines, induce programmed cell death (apoptosis), and interfere with specific molecular pathways essential for tumor progression.

A significant body of research has demonstrated the potent cytotoxic effects of 2-amino-1,3,4-thiadiazole analogs against a wide spectrum of human cancer cell lines. The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

Specifically, derivatives of 5-(thiophen-2-yl)-1,3,4-thiadiazole have shown promising results. One such analog, compound 20b from a synthesized series, displayed potent activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, with IC50 values of 4.37 µM and 8.03 µM, respectively. Several other compounds in this series also showed moderate inhibitory activity against these cell lines.

Other 5-aryl-2-amino-1,3,4-thiadiazole derivatives have also exhibited significant antiproliferative effects. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds showed a wide range of activity, with IC50 values from 2.34 to 91.00 µg/mL against breast adenocarcinoma (MCF-7) cells and from 3.13 to 44.87 µg/mL against HepG2 cells. In another study, a 5-substituted 2-amino-1,3,4-thiadiazole derivative (compound 1o ) exhibited high cytotoxicity against the HepG2 cell line with an IC50 value of 8.6 µM, an activity level comparable to the established anticancer drug paclitaxel.

The nature of the substituents on the thiadiazole and the associated aryl rings plays a critical role in determining the cytotoxic potency. For instance, ciprofloxacin-based 1,3,4-thiadiazole derivatives showed IC50 values in the range of 3.26–15.7 µM against the MCF-7 cell line.

Inhibition of Cancer Cell Proliferation by 2-Amino-1,3,4-Thiadiazole Analogs

| Compound Series/Name | Cancer Cell Line | Cell Line Origin | IC50 Value | Reference |

|---|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 | Hepatocellular Carcinoma | 4.37 µM | |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 | Lung Cancer | 8.03 µM | |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 | Breast Adenocarcinoma | 2.34–91.00 µg/mL | |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 | Hepatocellular Carcinoma | 3.13–44.87 µg/mL | |

| 5-Substituted 2-amino-1,3,4-thiadiazole (1o) | HepG2 | Hepatocellular Carcinoma | 8.6 µM | |

| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | MCF-7 | Breast Adenocarcinoma | 3.26–15.7 µM | |

| Imidazothiadiazoles with thiophene (B33073) ring | PDAC/DMPM | Pancreatic/Mesothelioma | Low µM to nM range |

The primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Research has confirmed that the cytotoxic effects of 2-amino-1,3,4-thiadiazole analogs are closely linked to their ability to trigger this process.

Studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated that their cytotoxic effect is attributable to the induction of apoptotic cell death. This was evidenced by a significant increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 (Bax/Bcl-2 ratio) and elevated levels of caspase 9 in both HepG2 and MCF-7 cells asianpubs.org. Another thiadiazole derivative was shown to initiate a proapoptotic mechanism involving an increase in the Bax/Bcl-2 ratio and subsequent increases in the levels of caspases 6, 7, and 9 nih.gov.

The intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins and involves the mitochondria, is a common target. An increase in the Bax/Bcl-2 ratio enhances mitochondrial membrane permeability, leading to the release of pro-apoptotic factors and the activation of executioner caspases like caspase-3 and -7, which ultimately dismantle the cell. Thiophene derivatives, a key structural component of the subject compound, have been specifically noted for their ability to induce apoptosis in various cancer cell lines researchgate.netuobaghdad.edu.iq.

Apoptosis Induction by 2-Amino-1,3,4-Thiadiazole Analogs

| Compound Series | Cancer Cell Line | Apoptotic Mechanism | Key Molecular Events | Reference |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2, MCF-7 | Intrinsic Pathway | Increase in Bax/Bcl-2 ratio; Increased caspase 9 levels | asianpubs.orgnih.gov |

| Thiadiazole derivative 32a | MCF-7 | Intrinsic Pathway | Increase in Bax/Bcl-2 ratio; Increased caspase 6, 7, and 9 levels | nih.gov |

| Thiophene derivatives | Various | Apoptosis Induction | General induction of apoptosis and cell cycle arrest | researchgate.netuobaghdad.edu.iq |

| 2-Amino-5-benzylthiazole derivatives | Leukemia cells | Intrinsic Pathway | PARP1 & caspase 3 cleavage; Increased Bim protein; Decreased Bcl-2 protein | srce.hr |

The anticancer effects of 2-amino-1,3,4-thiadiazole and its analogs stem from their interaction with multiple cellular targets and pathways. These mechanisms include the direct inhibition of nucleic acid synthesis and the inhibition of key enzymes that are critical for cancer cell survival and proliferation.

The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental building block of DNA and RNA. This structural similarity allows thiadiazole derivatives to interfere with nucleic acid replication and synthesis processes asianpubs.orgresearchgate.netsemanticscholar.org.

Several specific mechanisms have been identified. Some 1,3,4-thiadiazole derivatives have been found to inhibit the activity of DNA polymerases by binding to their active sites, which prevents the incorporation of nucleotides into a growing DNA strand and disrupts replication srce.hr. Another critical target is topoisomerase II (topoII), an enzyme that manages DNA tangles during replication; certain thiadiazole analogs have been shown to inhibit topoII activity, leading to a halt in DNA synthesis in cancer cells nih.gov.

Furthermore, these compounds can disrupt the synthesis of the building blocks of nucleic acids. Analogs of 1,3,4-thiadiazole act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, these compounds deplete the cellular pool of guanine nucleotides, which are essential for both DNA and RNA synthesis, thereby halting cell growth and proliferation srce.hr.

Beyond interfering with nucleic acid synthesis, 2-amino-1,3,4-thiadiazole analogs function as inhibitors of a diverse range of enzymes that are often dysregulated in cancer.

Carbonic Anhydrase (CA): Sulfonamide-bearing 1,3,4-thiadiazole derivatives are well-established as potent inhibitors of carbonic anhydrase isoenzymes, particularly CA II and the tumor-associated CA IX asianpubs.orgmdpi.com. Acetazolamide (B1664987), a clinically used CA inhibitor, is a derivative of 5-amino-1,3,4-thiadiazole-2-sulfonamide asianpubs.orgnih.gov. Mono-substituted derivatives have shown selective inhibition of hCA II with IC50 values as low as 16.7 nM mdpi.com.

Cyclooxygenase (COX): A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been identified as new selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression nih.govsrce.hr.

Histone Deacetylase (HDAC): Certain 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives have been designed as potent HDAC inhibitors. One such compound exhibited an IC50 of 15 nM against HDAC1, leading to increased acetylation of histone H3 and α-tubulin and subsequent activation of apoptosis researchgate.netnih.gov.

Inosine Monophosphate Dehydrogenase (IMPDH): As mentioned previously, 1,3,4-thiadiazole derivatives can inhibit IMPDH, disrupting the synthesis of guanine nucleotides necessary for DNA and RNA production srce.hr.

Phosphodiesterases (PDEs): While research has focused more on the related aminothiazole scaffold, these compounds have been shown to completely inhibit phosphodiesterase 5 (PDE5), an enzyme involved in signal transduction pathways nih.gov.

c-Src/Abl Tyrosine Kinase: The related 2-aminothiazole structure served as a template for the discovery of Src family kinase inhibitors . Additionally, substituted 1,3,4-thiadiazole derivatives have been reported as potent inhibitors of Abl tyrosine kinase, including the mutated Bcr-Abl-T315I form found in chronic myelogenous leukemia japsonline.com.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. Numerous studies have identified 1,3,4-thiadiazole derivatives as potent VEGFR-2 inhibitors. One standout compound demonstrated a VEGFR-2 inhibition IC50 value of 0.024 µM, surpassing the efficacy of the standard drug sorafenib researchgate.net. Another derivative showed an IC50 of 0.055 µM against VEGFR-2, inducing apoptosis and cell cycle arrest nih.gov.

Enzyme Inhibition Profile of 2-Amino-1,3,4-Thiadiazole Analogs

| Target Enzyme | Compound Class | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase II (hCA II) | 5-Amino-1,3,4-thiadiazole-2-sulfonamides | IC50 | 16.7 nM | mdpi.com |

| Cyclooxygenase-2 (COX-2) | 2-Amino-5-sulfanyl-1,3,4-thiadiazoles | Inhibition | Selective Inhibition | nih.govsrce.hr |

| Histone Deacetylase 1 (HDAC1) | 2,5-Diphenyl-1,3,4-thiadiazole hydroxamates | IC50 | 15 nM | researchgate.netnih.gov |

| Abl Tyrosine Kinase | Substituted 1,3,4-thiadiazoles | Inhibition | Potent Inhibition | japsonline.com |

| VEGFR-2 | 2,3-Dihydro-1,3,4-thiadiazole derivatives | IC50 | 0.024 µM | researchgate.net |

| VEGFR-2 | Thiadiazole derivative 11a | IC50 | 0.055 µM | nih.gov |

Mechanisms of Action in Cancer Cells

Disruption of Microbial Membranes

While the precise mechanism of action for many 2-amino-1,3,4-thiadiazole derivatives is multifaceted, their antimicrobial efficacy is well-documented. nih.gov These compounds are recognized as promising scaffolds for the development of new antimicrobial agents. nih.gov The mesoionic nature of the thiadiazole ring allows these molecules to effectively cross cellular membranes, which is a critical step in exerting their biological effects. mdpi.com Research has shown that various analogs, such as 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole, exhibit significant antibacterial activity, with the free amine group being crucial for maximum efficacy. nih.gov Substitution on this amine group tends to modulate the activity, indicating that the interaction with microbial components is structurally specific. nih.gov

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in healthcare due to their inherent resistance to conventional antibiotics. Certain analogs of 2-amino-1,3,4-thiadiazole have emerged as potent agents capable of both inhibiting the formation of and dispersing established biofilms.

Novel acs.orgnih.govnih.govthiadiazole[3,2-a]pyrimidin-5-one derivatives have been synthesized and evaluated for their anti-biofilm capabilities against a range of clinically relevant Gram-positive and Gram-negative pathogens. In these studies, specific derivatives demonstrated noteworthy activity. For instance, some compounds effectively hindered the biofilm formation process in strains like S. aureus and E. faecalis. One particular derivative exhibited remarkable dispersal activity against pre-existing biofilms of both bacteria and the fungus Candida albicans.

| Compound ID | Target Organism | Activity Type | BIC₅₀ (µg/mL) |

| 8f | S. aureus ATCC 25923 | Inhibition | 7.6 |

| 8k | E. faecalis ATCC 29212 | Inhibition | 6.4 |

| 8j | S. aureus ATCC 25923 | Inhibition | 6.1 - 14.4 |

| 8j | Multiple Pathogens | Dispersal | 17 - 40 |

BIC₅₀: Biofilm Inhibitory Concentration 50%

Anti-inflammatory and Analgesic Activities

The 1,3,4-thiadiazole scaffold is a common feature in compounds designed as anti-inflammatory and analgesic agents. researchgate.net Research into various 2,5-disubstituted 1,3,4-thiadiazole analogs has identified several compounds with significant activity, often comparable to or exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

One study focused on a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles. The results indicated that specific amide derivatives produced significant in vitro anti-inflammatory and in vivo analgesic effects. nih.gov For example, N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide showed the highest analgesic activity in testing. nih.gov Molecular modeling studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for NSAIDs. nih.gov Furthermore, many of these potent compounds demonstrated a low potential for causing stomach ulcers, a common side effect of traditional NSAIDs. nih.gov

| Compound ID | Assay | Result | Reference Compound |

| Compound 5 | In vitro anti-inflammatory | 72.5% inhibition | Ibuprofen (47.7%) |

| Compound 3f | In vitro anti-inflammatory | 64.1% inhibition | Ibuprofen (47.7%) |

| Compound 4 | Analgesic activity | 69.8% activity | - |

| Compound 5 | Analgesic activity | 65.5% activity | - |

Data from a study on substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles. nih.gov

Central Nervous System (CNS) Activities

Derivatives of 2-amino-1,3,4-thiadiazole have shown significant promise for their effects on the central nervous system, particularly as anticonvulsant, antidepressant, and anxiolytic agents. researchgate.netresearchgate.net

The search for new antiepileptic drugs with improved efficacy and fewer side effects has led to the investigation of 1,3,4-thiadiazole derivatives. sphinxsai.com A number of these compounds have demonstrated potent anticonvulsant properties in various preclinical models. nih.gov

A key early discovery was 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole, which showed strong anticonvulsant effects in both rats and mice, comparing favorably with established drugs like phenytoin, phenobarbital, and carbamazepine. nih.govarjonline.org Structure-activity relationship studies revealed that the 2-biphenylyl group was crucial for this activity, as replacing it with phenyl or benzyl groups resulted in inactive compounds. nih.gov Similarly, while alkylation of the side-chain nitrogen maintained potency, aryl substitution or lengthening the chain led to a decrease in activity. nih.govnih.gov Other series of 2,5-disubstituted-1,3,4-thiadiazoles have also been synthesized and shown to provide significant protection against seizures induced by pentylenetetrazole (PTZ). sphinxsai.com

| Compound Class | Key Finding | Model |

| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Potent activity comparable to standard drugs. nih.govarjonline.org | MES, rats & mice |

| 2,5-Disubstituted-1,3,4-thiadiazoles | Bromo-substituted derivatives showed significant protection. sphinxsai.com | PTZ-induced seizures |

| 2-Amino-5-sulphanyl-1,3,4-thiadiazole derivatives | Compounds with sulphonamide groups showed promising activity. researchgate.net | MES & PTZ |

MES: Maximal Electroshock Seizure; PTZ: Pentylenetetrazole

Several series of 2-amino-1,3,4-thiadiazole analogs have been synthesized and found to possess significant antidepressant and anxiolytic properties. acs.orgnih.gov

In particular, studies on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have identified compounds with marked efficacy, comparable to the reference drugs imipramine and diazepam. acs.orgnih.gov One of the most promising compounds from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, exhibited a desirable mixed antidepressant-anxiolytic activity profile. acs.org Further pharmacological investigation of this lead compound revealed a significant separation between its therapeutic dose and doses that cause undesirable side effects like sedation. acs.org Three other tested compounds from a similar series also showed excellent antidepressant and anxiolytic activity in comparison to reference drugs. researchgate.netresearchgate.net

| Compound Series | Activity Profile | Key Finding |

| 2-Amino-5-sulfanyl-1,3,4-thiadiazoles | Antidepressant & Anxiolytic | Activity comparable to imipramine and diazepam. acs.orgnih.gov |

| 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine | Mixed Antidepressant-Anxiolytic | Promising therapeutic window with minimal side effects at therapeutic doses. acs.org |

| 2-Amino-5-sulphanyl-1,3,4-thiadiazole derivatives (2a, 2d, 2g) | Antidepressant & Anxiolytic | Excellent activity compared to reference drugs. researchgate.netresearchgate.net |

Other Notable Biological Activities

The versatile 2-amino-1,3,4-thiadiazole scaffold has been incorporated into molecules exhibiting a broad spectrum of other biological activities, highlighting its importance as a pharmacophore.

Anticancer Activity : Numerous 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents. bepls.com They have been shown to inhibit the proliferation of various human cancer cell lines, including breast, lung, and liver cancer cells. nih.govmdpi.com For example, 4-chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide showed significant antiproliferative activity against breast and lung cancer cell lines. nih.gov The mechanisms of action are diverse, including the inhibition of crucial enzymes like kinases and topoisomerase. mdpi.com

Antitubercular Activity : With the rise of drug-resistant tuberculosis, new therapeutic agents are urgently needed. Derivatives of 2-amino-1,3,4-thiadiazole have shown promise in this area. sphinxsai.com Several analogs have demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.govcbijournal.com For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited 69% inhibition in in vitro assays. cbijournal.com Fused heterocyclic systems, such as 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles, have also been synthesized and shown to possess good antitubercular activity. researchgate.net

Antiviral Activity : The 2-amino-1,3,4-thiadiazole moiety has been identified as a valuable component for developing antiviral agents. mdpi.com Derivatives have been synthesized that show activity against a range of viruses, including human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV). mdpi.com

Diuretic Activity : Certain derivatives of 2-amino-1,3,4-thiadiazole are known to have diuretic properties. sphinxsai.com

Antidiabetic

The 1,3,4-thiadiazole nucleus is a significant scaffold in the development of new antidiabetic agents. researchgate.netresearchgate.net Research has focused on designing and synthesizing novel derivatives with the aim of inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase. nih.govacs.org Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.

A study involving a novel class of 1,3,4-thiadiazole-bearing Schiff base analogues identified several compounds with potent α-glucosidase inhibitory activity. nih.govacs.org Among the synthesized series, three analogues demonstrated excellent inhibition, with IC50 values ranging from 1.10 ± 0.10 μM to 18.10 ± 0.20 μM. Notably, compounds 4 , 8 , and 9 from this series exhibited remarkable inhibitory profiles with IC50 values of 2.20 ± 0.10 μM, 1.10 ± 0.10 μM, and 1.30 ± 0.10 μM, respectively, which were significantly more potent than the standard drug, acarbose (IC50 = 11.50 ± 0.30 μM). nih.govacs.org

Another research effort focused on synthesizing 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones. mdpi.com Bio-screening of these new compounds revealed significant inhibitory activity against α-glucosidase, with some derivatives showing up to 95.0% inhibition, nearly 1.9 times higher than acarbose (49.5%). Specifically, the derivative 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b) showed an IC50 value of 3.66 mM, which is approximately 3.7 times lower than that of acarbose (IC50 = 13.88 mM). mdpi.com Additionally, derivatives with a butanoic acid linker, compounds 7b and 7c , also displayed high inhibitory activity with IC50 values of 6.70 mM and 8.42 mM, respectively. mdpi.com

Furthermore, a study involving the design of thiadiazole compounds as antidiabetic agents through docking studies led to the synthesis of several molecules. One compound, TD7 , was found to exhibit potent antidiabetic activity in an alloxan-induced diabetic rat model. researchgate.net

These findings underscore the potential of 1,3,4-thiadiazole derivatives as a promising class of compounds for the development of new antidiabetic therapies.

Table 1: Antidiabetic Activity of 1,3,4-Thiadiazole Analogs

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Analogue 4 | α-glucosidase | 2.20 ± 0.10 μM | nih.govacs.org |

| Analogue 8 | α-glucosidase | 1.10 ± 0.10 μM | nih.govacs.org |

| Analogue 9 | α-glucosidase | 1.30 ± 0.10 μM | nih.govacs.org |

| Acarbose (Standard) | α-glucosidase | 11.50 ± 0.30 μM | nih.govacs.org |

| 9'b | α-glucosidase | 3.66 mM | mdpi.com |

| 7b | α-glucosidase | 6.70 mM | mdpi.com |

| 7c | α-glucosidase | 8.42 mM | mdpi.com |

| Acarbose (Standard) | α-glucosidase | 13.88 mM | mdpi.com |

Diuretic

Derivatives of 1,3,4-thiadiazole have been extensively investigated for their diuretic properties. nih.govscispace.comsaudijournals.com The structural similarity of some of these compounds to established carbonic anhydrase inhibitors like acetazolamide and methazolamide, which themselves contain a 1,3,4-thiadiazole core, has driven this research. nih.govnuph.edu.ua Carbonic anhydrase inhibitors are known to exert a diuretic effect.

A study focused on novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives demonstrated significant diuretic action in an in vivo rat model. nuph.edu.uabiopolymers.org.ua The most active compounds were identified as the 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives 2a , 2c , and 2e . nuph.edu.uabiopolymers.org.ua These compounds were further evaluated for their effects on electrolyte excretion, showing satisfactory kaliuretic, saluretic, and natriuretic properties. nuph.edu.uabiopolymers.org.ua From the total group of synthesized compounds, eleven derivatives were found to be more potent than the reference drug in terms of total urine output. nuph.edu.ua

Another study synthesized seven 5- and 2-thioate derivatives of 1,3,4-thiadiazoles and evaluated their in vivo diuretic activity in Swiss albino mice. nih.govscispace.com The results indicated that all synthesized compounds possessed diuretic activity. The highest diuretic activity (0.82) was observed for a compound with a para-nitro-substituted benzene ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole. nih.govscispace.com In general, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles showed a more significant increase in the excretion of both water and electrolytes compared to 5-amino-substituted derivatives. scispace.com

Further research on 2-[(substituted) ethanoyl]amino-5-aryl-1,3,4-thiadiazoles also revealed promising diuretic activity. asianpubs.org Compounds IVa1 (85.2%), IVb2 (85.9%), and IVc2 (83.9%) showed diuretic activity comparable to the standard drug acetazolamide. asianpubs.org Similarly, a study of sixteen novel 2-substituted acetyl amino-5-alkyl-1,3,4-thiadiazoles found that compound 15 exhibited diuretic activity at a dose of 90 mg/kg p.o. that was twofold higher than 50 mg/kg p.o. of furosemide. nih.gov Compounds 9 , 10 , and 16 from the same series also produced comparable diuresis. nih.gov

Table 2: Diuretic Activity of 1,3,4-Thiadiazole Analogs

| Compound/Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives (2a, 2c, 2e) | White rats | Most active in the series, satisfactory kaliuretic, saluretic, and natriuretic properties. | nuph.edu.uabiopolymers.org.ua |

| 5-methyl-1,3,4-thiadiazole with para-nitro-substituted benzene ring | Swiss albino mice | Highest diuretic activity (0.82) in the series. | nih.govscispace.com |

| IVa1, IVb2, IVc2 | Albino rats | Appreciable diuretic activity comparable to acetazolamide. | asianpubs.org |

Antileishmanial and Antiparasitic

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of antiparasitic agents, including those with activity against Leishmania species. nih.gov Several derivatives have demonstrated potent in vitro and in vivo efficacy against various parasites.

In a study investigating tris-1,3,4-thiadiazole derivatives for their anti-Toxoplasma gondii activity in infected mice, compound 7 showed powerful activity. nih.gov It caused a significant reduction in the parasite count in brain tissues (82.6%), liver (65.35%), and spleen (64.81%). nih.gov This effect was more potent than that of the commercially available antiparasitic drug, megazol. nih.gov

Research into pyrazole–thiadiazole derivatives has also yielded promising results against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com Compounds 12 and 13 were the most active against intracellular amastigotes, with IC50 values of 13.54 µM and 10.37 µM, respectively. mdpi.com Compound 12 also demonstrated activity against the trypomastigote form of the parasite with an IC50 of 21.71 µM. mdpi.com

Furthermore, 5-nitroheteroaryl-1,3,4-thiadiazole derivatives with various substituents at the 2-position of the thiadiazole ring have shown significant antileishmanial activity with low toxicity when compared to a reference drug. nih.gov Additionally, tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives have been tested in vitro against both extracellular promastigotes and intracellular amastigotes of Leishmania amazonensis. openmedicinalchemistryjournal.com These compounds were active against the amastigote form, inhibiting parasite growth by 10% to 89% at a concentration of 100 µg/mL. openmedicinalchemistryjournal.com

Table 3: Antileishmanial and Antiparasitic Activity of Thiadiazole Analogs

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Compound 7 (tris-1,3,4-thiadiazole) | Toxoplasma gondii | 82.6% parasite reduction in brain tissue. | nih.gov |

| Compound 12 (pyrazole–thiadiazole) | Trypanosoma cruzi (amastigotes) | IC50 = 13.54 µM | mdpi.com |

| Compound 13 (pyrazole–thiadiazole) | Trypanosoma cruzi (amastigotes) | IC50 = 10.37 µM | mdpi.com |

| 5-nitroheteroaryl-1,3,4-thiadiazoles | Leishmania spp. | Significant activity with low toxicity. | nih.gov |

Antioxidant/Radioprotective

Thiadiazole derivatives have been investigated for their antioxidant and radioprotective properties. nih.govresearchgate.net The antioxidant activity of these compounds is often evaluated through in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) test. nih.gov

In a study of novel 5-alkyl/aryl thiadiazole substituted thiazolidin-4-ones, the antioxidant potential was assessed using the DPPH assay. nih.gov Among the synthesized compounds, 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3s) demonstrated superior antioxidant activity with an IC50 of 161.93 μmol L⁻¹. nih.gov

Another study synthesized a series of 1,3,4-thiadiazole linked 4-thiazolidinone derivatives and tested their antioxidant activity using the DPPH method. researchgate.netsaudijournals.com Compounds TZD 5 and TZD 3 exhibited promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard ascorbic acid (IC50 = 29.2 µM). researchgate.netsaudijournals.com

Research on thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole also revealed varying degrees of antioxidant activity across different assays. nih.gov For instance, in the DPPH test, compound 4 showed the highest activity among the tested derivatives (33.98%). In the TBARS test, which measures lipid peroxidation inhibition, compounds 1 , 5 , and 9 showed strong activity (62.11%, 66.71%, and 60.93% inhibition, respectively). nih.gov In the FRAP assay, compounds 2 and 4 demonstrated 75% of the antioxidant activity of Vitamin C. nih.gov

Regarding radioprotective effects, a study on new benzothiazole and thiadiazole derivatives found that thiol and aminothiol compounds showed interesting antioxidant properties and could be good radioprotectors in mice. nih.govresearchgate.net

Table 4: Antioxidant Activity of Thiadiazole Analogs

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 3s | DPPH | IC50 = 161.93 μmol L⁻¹ | nih.gov |

| TZD 5 | DPPH | IC50 = 27.50 µM | researchgate.netsaudijournals.com |

| TZD 3 | DPPH | IC50 = 28.00 µM | researchgate.netsaudijournals.com |

| Compound 4 | DPPH | 33.98% activity | nih.gov |

| Compound 5 | TBARS | 66.71% inhibition | nih.gov |

Anthelmintic

Thiadiazole derivatives have been explored for their potential as anthelmintic agents. Research in this area has led to the discovery of compounds with significant activity against various helminths.

A study focused on the synthesis and biological activity of thiadiazoles using an AF-2 neuropeptide receptor binding assay for gastrointestinal nematodes like Ascaris suum. nih.gov Following the discovery of the strong binding of a lead thiadiazole compound (1 ), two series of analogs were prepared. The series containing the thiadiazole ring showed potencies comparable to the initial compound. Notably, analog 50 exhibited an apparent potency in the binding assay that was 300 times that of the original lead compound. nih.gov

In another study, Schiff bases of 5-phenyl substituted, 2-amino 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anthelmintic activity against Pheretima posthuma. amrita.edu The parameters measured were the mean paralysis time and mean lethal time. The results indicated that all the synthesized compounds, with the exception of compounds 3b , 3c , and 3d , showed significant anthelmintic activity, even more so than the standard drug used in the study. amrita.edu

These findings highlight the potential of the 1,3,4-thiadiazole scaffold in the development of new anthelmintic drugs.

Table 5: Anthelmintic Activity of 1,3,4-Thiadiazole Analogs

| Compound/Series | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Analog 50 | AF-2 neuropeptide receptor of Ascaris suum | 300 times more potent than the lead compound in binding assay. | nih.gov |

Molluscicidal

Thiadiazole derivatives have been investigated for their molluscicidal activity, particularly against snails that act as intermediate hosts for parasites causing diseases like schistosomiasis.

A study evaluated the molluscicidal activity of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole and 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives against Biomphalaria glabrata snails. mdpi.comnih.govresearchgate.net In an initial screening of 20 synthetic compounds at a concentration of 100 ppm, only PDAN 52 and PDAN 79 showed molluscicidal activity, with PDAN 52 being the more potent, causing 63 ± 4% mortality after 48 hours. mdpi.comnih.govresearchgate.net Further testing with PDAN 52 on snail embryos revealed an LC50 value of 20 ± 2 ppm after 24 hours and 4 ± 0.5 ppm after 48 hours. mdpi.comnih.govresearchgate.net Against Schistosoma mansoni cercariae, the infective larvae, PDAN 52 had an LC50 value of 68 ± 5 ppm after 4 hours of treatment. mdpi.comnih.govresearchgate.net

Another study synthesized new thiophene, thiadiazole, and pyrazole derivatives and tested their molluscicidal activity against Biomphalaria alexandrina snails. The results indicated that these new compounds generally exhibited moderate molluscicidal activity. nih.gov Research by Fadda and collaborators on eight different compounds against B. alexandrina described toxic activity after 24 hours with LC90 values ranging from 9 to 23 ppm. mdpi.com They noted that thiadiazole derivatives had higher activity than thiophene derivatives, which was attributed to the strong electron-donating effect of the thiadiazole ring. mdpi.com

Table 6: Molluscicidal Activity of Thiadiazole Analogs

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| PDAN 52 | Biomphalaria glabrata (adults) | 63 ± 4% mortality at 100 ppm after 48h. | mdpi.comnih.govresearchgate.net |

| PDAN 52 | Biomphalaria glabrata (embryos) | LC50 = 4 ± 0.5 ppm after 48h. | mdpi.comnih.govresearchgate.net |

| PDAN 52 | Schistosoma mansoni (cercariae) | LC50 = 68 ± 5 ppm after 4h. | mdpi.comnih.govresearchgate.net |

Antiplatelet

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with antiplatelet activity, which is crucial for the prevention of cardiovascular diseases. nih.gov These compounds are often designed to inhibit platelet aggregation induced by agents like adenosine diphosphate (ADP) and arachidonic acid (AA). nih.govbrieflands.com

A study focused on a novel series of thiadiazole compounds synthesized from thiosemicarbazone intermediates. nih.govbrieflands.com The antiplatelet activity of these compounds was evaluated, and the findings revealed that most of the synthesized analogs exhibited low to moderate activity against AA and ADP. nih.gov Structure-activity relationship (SAR) studies indicated that compound 3b , which has a 4-methyl substituent on the aryl side group, was the most potent against ADP-induced aggregation, with an IC50 of 39 ± 11 µM. nih.gov For antiplatelet activity against AA, derivatives with 4-methoxy, 3-methoxy, and 3-cyano substituents showed the most activity. nih.gov

Another research group designed and synthesized new 2-hydrazinyl-1,3,4-thiadiazole derivatives, as compounds with a hydrazone group are known to be potent antiplatelet agents. mdpi.com Additionally, a novel series of 1,2,4-thiadiazolimines was reported to block collagen-induced platelet aggregation at micromolar levels. nih.gov These studies highlight the potential of the thiadiazole scaffold in developing new antiplatelet therapies.

Table 7: Antiplatelet Activity of 1,3,4-Thiadiazole Analogs

| Compound | Inducer | IC50 Value | Reference |

|---|---|---|---|

| 3b (4-methyl substituent) | ADP | 39 ± 11 µM | nih.gov |

| 3f (4-methoxy substituent) | ADP | 421 - 468 μM | nih.gov |

| 3j (4-nitro substituent) | ADP | 421 - 468 μM | nih.gov |

Anti-Alzheimer

The 1,3,4-thiadiazole scaffold is a promising framework for the development of agents targeting Alzheimer's disease. researchgate.net A primary strategy in managing Alzheimer's is the potentiation of cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme. tbzmed.ac.ir Research has demonstrated that novel benzamide derivatives featuring a 1,3,4-thiadiazole nucleus possess remarkable anticholinesterase activity. tbzmed.ac.ir

In one study, several synthesized 1,3,4-thiadiazole derivatives showed greater potency than the reference drug, donepezil. tbzmed.ac.ir Specifically, compound 7e , which has a fluorine atom on the meta position of its phenyl ring, was identified as the most active in the series, with an IC50 value of 1.82 ± 0.6 nM, suggesting its potential as a promising anti-Alzheimer's agent. tbzmed.ac.ir Molecular docking studies have been employed to understand the binding modes and interactions of these compounds with the AChE enzyme. tbzmed.ac.irdergipark.org.tr The inherent physicochemical and pharmacokinetic properties of the thiadiazole scaffold make it an attractive target for designing new therapeutic agents for Alzheimer's. researchgate.net

Furthermore, certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated neuroprotective activities. The compound 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) was shown to be non-toxic to neurons, astrocytes, and oligodendrocytes in vitro. nih.gov It exhibited protective effects in neuronal cultures under neurotoxic conditions, such as glutamate-induced excitotoxicity and trophic stress, as well as in cisplatin-treated glial cells. nih.gov This suggests a potential role for these compounds in protecting neural tissues from degeneration. nih.gov

Anti-obesity

Derivatives of 1,3,4-thiadiazole have also been investigated as potential treatments for obesity. A key therapeutic target in this area is the cannabinoid receptor 1 (CB1). Antagonism of the CB1 receptor has been shown to modulate food intake. nih.gov In this context, biarylpyrazole analogs incorporating a 1,3,4-thiadiazole ring have been synthesized and evaluated for their CB1 receptor binding affinity. nih.gov

Structure-activity relationship (SAR) studies focusing on optimizing pyrazole substituents and the 1,3,4-thiadiazole ring led to the discovery of novel CB1 antagonists. nih.gov Four of these derivatives demonstrated IC50 values of approximately 1 nM for the rat CB1 receptor. Among them, trifluoromethylcyclobutyl analogues 19e and 19l were identified as particularly promising precandidates for development as anti-obesity agents. nih.gov

Anti-glaucoma

The application of 1,3,4-thiadiazole derivatives in the treatment of glaucoma is well-established, primarily through the inhibition of carbonic anhydrase (CA). drugbank.comwestcoastglaucoma.com Carbonic anhydrase inhibitors (CAIs) lower intraocular pressure (IOP) by reducing the production of aqueous humor in the eye. westcoastglaucoma.com The 1,3,4-thiadiazole-2-sulfonamide structure is a cornerstone of many CAIs. tandfonline.comnih.gov

Compounds such as acetazolamide and methazolamide are known CAIs that contain the 1,3,4-thiadiazole ring. drugbank.comnih.govnih.gov Research has focused on synthesizing new derivatives to improve topical efficacy and water solubility. tandfonline.comnih.gov Studies on 5-(ω-amino-alkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamides showed that these new derivatives were potent inhibitors of CA isozymes I, II, and IV, with particular efficacy against CA II and CA IV, which are crucial for aqueous humor secretion. tandfonline.comnih.gov

When applied as a 2% solution to the eyes of rabbits, many of these synthesized inhibitors produced a significant and prolonged reduction in IOP. nih.gov The detection of the active drug in eye tissues confirmed that the anti-glaucoma effect was due to local CA inhibition. nih.gov Further synthesis of pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide also yielded potent inhibitors of human carbonic anhydrase isoenzymes (hCA-I and hCA-II), proving more potent than the parent compound and acetazolamide. nih.gov

Anti-aging

The 1,3,4-thiadiazole scaffold has emerged as a promising candidate in the search for anti-aging compounds, primarily through the activation of Sirtuin 1 (SIRT1). scispace.comresearchgate.net SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, including stress resistance, metabolism, and aging. researchgate.netnih.gov Its activation is considered a viable therapeutic target for age-related diseases. nih.gov

Computational studies, including homology modeling and molecular docking, have been used to screen novel 1,3,4-thiadiazole derivatives for their potential to activate SIRT1. scispace.comresearchgate.net The 1,3,4-thiadiazole moiety is considered an important pharmacophore for binding to the SIRT1 receptor due to its hydrogen bonding domain and two-electron donor system. scispace.comresearchgate.net These in silico investigations suggest that designed compounds have good binding affinities to the SIRT1 target, indicating their potential as lead compounds for anti-aging drug design. researchgate.net The activation of SIRT1 by such compounds could offer neuroprotection and play a role in managing metabolic disorders and other age-related conditions. scispace.comresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 2 Amino 5 2 Thienyl 1,3,4 Thiadiazole Derivatives

Impact of Substituents at Position 2 (Amino Group) on Bioactivity

The amino group at position 2 of the 1,3,4-thiadiazole (B1197879) ring is a frequent target for chemical modification to enhance pharmacological properties. nih.govmdpi.com The nature of the substituent on this amino group—ranging from simple alkyl chains to complex aromatic systems—can significantly influence the compound's potency and spectrum of activity.

The introduction of substituents on the 2-amino group has been shown to modulate the biological activity of 1,3,4-thiadiazole derivatives. Research on analogous structures, such as 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole, has demonstrated that maintaining an unsubstituted amino group confers the maximum antibacterial activity. nih.gov When substitutions are introduced, a clear trend in activity is observed. The bioactivity decreases in the order of methyl, followed by ethyl, and then phenyl substituents, indicating that smaller alkyl groups are more favorable than larger aromatic ones at this position. nih.gov

In other studies, complex alkyl pendants like adamantyl have been explored. The investigation of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives revealed that the nature of the substituent at position 5 was critical for activity. nih.gov

| Substituent at 2-Amino Group | Relative Antibacterial Activity | Reference |

|---|---|---|

| -H (unsubstituted) | Maximum | nih.gov |

| -CH₃ (Methyl) | High | nih.gov |

| -CH₂CH₃ (Ethyl) | Moderate | nih.gov |

| -C₆H₅ (Phenyl) | Low | nih.gov |

Halogenation of substituents attached to the 1,3,4-thiadiazole core is a common strategy to enhance bioactivity. Studies have shown that attaching a halogen atom to a phenyl ring linked to the thiadiazole moiety increases antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov For instance, fluorinated and chlorinated derivatives have demonstrated significant inhibitory effects against S. aureus and B. subtilis. researchgate.net A p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole was found to be marginally active against S. aureus, suggesting its potential as a scaffold for developing new antibacterial agents. nih.gov This indicates that the lipophilicity conferred by halogen atoms can be a crucial factor in improving the antimicrobial profile. researchgate.net

| Derivative Type | Observed Effect | Target Bacteria | Reference |

|---|---|---|---|

| Fluorinated compounds | Good inhibitory effects | Gram-positive (e.g., S. aureus, B. subtilis) | researchgate.net |

| Chlorinated compounds | Good inhibitory effects | Gram-positive (e.g., S. aureus, B. subtilis) | researchgate.net |

| p-Chlorophenyl derivative | Marginal activity | S. aureus | nih.gov |

In contrast to halogenation, the introduction of oxygenated substituents on the phenyl ring appears to steer the biological activity towards antifungal effects. researchgate.netnih.gov Derivatives bearing groups such as hydroxyl (-OH) at the phenyl moiety have shown significant activity against fungal strains like A. niger and C. albicans. researchgate.netnih.gov This suggests a divergence in the SAR, where halogenated compounds favor antibacterial action and oxygenated ones promote antifungal properties. researchgate.netnih.gov

Impact of Substituents at Position 5 (Thienyl Group) on Bioactivity

Position 5 of the 1,3,4-thiadiazole ring, occupied by the thienyl group in the parent compound, is another key site for modification. Alterations to this aromatic ring can profoundly affect the molecule's interaction with biological targets.

The nature of the aromatic system and its substituents at position 5 plays a dramatic role in the compound's bioactivity. The introduction of potent electron-withdrawing groups, such as a nitro (-NO₂) group, onto an aryl moiety at this position has been shown to be highly influential. researchgate.net For example, 5-(nitroaryl)-1,3,4-thiadiazole derivatives have demonstrated significant activity against Helicobacter pylori. researchgate.net Specifically, a p-nitrophenyl derivative showed good activity against the Gram-negative bacterium E. coli, highlighting the importance of electron-withdrawing substituents in defining the antibacterial spectrum. nih.gov

The combination of a nitro group and a heteroaromatic ring like thiophene (B33073) at position 5 is a particularly effective strategy for creating potent antimicrobial agents. researchgate.netut.ac.ir A series of 2-substituted-5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles were synthesized and evaluated for their activity against H. pylori, with most compounds exhibiting significant inhibitory effects, often more potent than the standard drug metronidazole. researchgate.net

Further studies on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazoles have explored their antiprotozoal activities. semanticscholar.org Among nitrothiophene derivatives, the unsubstituted compound was the most effective against Trypanosoma brucei rhodesiense, with an IC50 value of 0.438 µM. semanticscholar.org This underscores that the 5-(5-nitro-2-thienyl) moiety is a powerful pharmacophore for developing agents against a range of pathogens. researchgate.netsemanticscholar.org

| Derivative Class | Biological Activity | Target Organism | Key Finding | Reference |

|---|---|---|---|---|

| 2-Alkylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles | Antibacterial | Helicobacter pylori | Potent activity, often exceeding metronidazole. | researchgate.net |

| Unsubstituted 2-amino-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | Antiprotozoal (Trypanocidal) | T. b. rhodesiense | Most effective among tested nitrothiophene derivatives (IC50 = 0.438 µM). | semanticscholar.org |